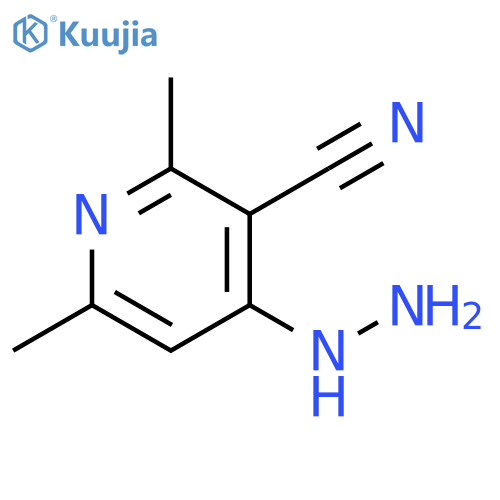Cas no 1516143-42-2 (4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE)

1516143-42-2 structure
商品名:4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE
CAS番号:1516143-42-2
MF:C8H10N4
メガワット:162.19180059433
MDL:MFCD24034503
CID:5243753
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE 化学的及び物理的性質
名前と識別子
-
- 3-Pyridinecarbonitrile, 4-hydrazinyl-2,6-dimethyl-
- 4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE
-
- MDL: MFCD24034503
- インチ: 1S/C8H10N4/c1-5-3-8(12-10)7(4-9)6(2)11-5/h3H,10H2,1-2H3,(H,11,12)
- InChIKey: NDDDIZPHWVOBTI-UHFFFAOYSA-N
- ほほえんだ: C1(C)=NC(C)=CC(NN)=C1C#N
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-280764-5g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 5g |
$1364.0 | 2023-09-09 | |
| Enamine | EN300-280764-0.05g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 0.05g |
$395.0 | 2023-09-09 | |
| Enamine | EN300-280764-2.5g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 2.5g |
$923.0 | 2023-09-09 | |
| Enamine | EN300-280764-5.0g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 5.0g |
$1364.0 | 2023-03-01 | |
| Enamine | EN300-280764-10.0g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 10.0g |
$2024.0 | 2023-03-01 | |
| Enamine | EN300-280764-1.0g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 1.0g |
$470.0 | 2023-03-01 | |
| Enamine | EN300-280764-10g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 10g |
$2024.0 | 2023-09-09 | |
| Enamine | EN300-280764-0.5g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 0.5g |
$451.0 | 2023-09-09 | |
| Enamine | EN300-280764-0.25g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 0.25g |
$432.0 | 2023-09-09 | |
| Enamine | EN300-280764-0.1g |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE |
1516143-42-2 | 95% | 0.1g |
$414.0 | 2023-09-09 |
4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE 関連文献
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
1516143-42-2 (4-HYDRAZINYL-2,6-DIMETHYLPYRIDINE-3-CARBONITRILE) 関連製品
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
